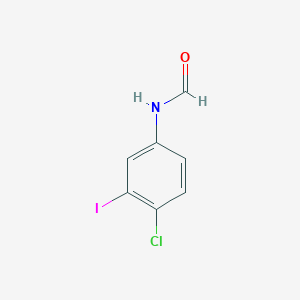

N-(4-Chloro-3-iodophenyl)formamide

Description

Contextual Background of Formamide (B127407) Derivatives in Contemporary Chemical Research

Formamide derivatives represent a vital class of organic compounds characterized by the -NHCHO functional group. Formamide, the simplest amide, is a versatile chemical feedstock used in the production of pharmaceuticals like sulfa drugs, as well as herbicides and pesticides. Its derivatives are ubiquitous in modern chemical research and industry. They frequently serve as polar aprotic solvents, reagents in specific chemical transformations, and crucial intermediates in the synthesis of more complex molecules. rsc.org In recent academic explorations, N-formamides have been investigated as effective carbonyl precursors in multicomponent reactions, such as the Passerini reaction, offering efficient and environmentally friendly pathways to complex α-acyloxycarboxamides. rsc.org Furthermore, the fundamental nature of formamide has led to its study in the context of prebiotic chemistry, where it is considered a potential precursor for the formation of key biological molecules. astrobiology.compib.gov.in

Significance of Halogenated Aromatic Scaffolds in Organic Synthesis and Molecular Design

Halogenated aromatic compounds, or aryl halides, are cornerstone building blocks in the field of organic synthesis. Their importance is rooted in the unique reactivity of the carbon-halogen (C-X) bond, which makes them ideal substrates for a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors. acs.org

The incorporation of halogens into aromatic rings can dramatically influence a molecule's physical, chemical, and biological properties. acs.org For this reason, halogenated aromatic motifs are prevalent in pharmaceuticals, agrochemicals, and advanced functional materials like organic semiconductors. acs.orgresearchgate.net Contemporary research in this area is heavily focused on developing greener, more efficient halogenation methods and employing enzymatic halogenases to achieve high regioselectivity, minimizing the use of hazardous reagents and environmental impact. acs.orgresearchgate.nettaylorfrancis.com

Rationale for Investigating N-(4-Chloro-3-iodophenyl)formamide within Academic Disciplines

The rationale for investigating this compound stems directly from the combined significance of its constituent parts: the formamide group and the di-halogenated aromatic ring. The molecule is of particular interest due to the presence of two different halogen atoms—iodine and chlorine—on the same aromatic scaffold. This structural feature introduces the potential for regioselective chemical transformations.

In organic synthesis, the reactivity of halogens in cross-coupling reactions generally follows the trend I > Br > Cl. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition by a metal catalyst than the more robust carbon-chlorine bond. byjus.comlearncbse.in Consequently, this compound is an attractive substrate for stepwise functionalization. A synthetic chemist can selectively target the carbon-iodine bond for a coupling reaction, leaving the carbon-chlorine bond untouched for a subsequent, different transformation. This differential reactivity allows the molecule to serve as a versatile linchpin for constructing highly substituted and complex aromatic compounds that would be difficult to access through other means.

Overview of the Current Research Landscape on this compound: Key Academic Domains

A review of publicly accessible scientific literature and chemical databases indicates that this compound is not a widely studied compound with an extensive body of dedicated research. It is most accurately described as a niche synthetic intermediate or a building block, likely synthesized on an as-needed basis for specific research campaigns. While the compound itself is not the subject of numerous studies, its precursor, 4-chloro-3-iodoaniline (B181719), is documented and commercially available, making the synthesis of this compound feasible. nih.gov

The key academic domains where this compound holds significant potential are:

Synthetic Methodology: Developing and showcasing its utility in regioselective cross-coupling strategies.

Medicinal Chemistry: Using it as a foundational scaffold to build libraries of novel, polysubstituted aniline (B41778) derivatives for screening as potential drug candidates. The halogen atoms can serve as handles to introduce diversity and modulate pharmacological properties.

Materials Science: Employing it as a precursor for the synthesis of new organic electronic materials, where the specific substitution pattern can influence molecular packing and electronic properties. researchgate.net

Scope and Objectives of Focused Academic Inquiry into this compound

A focused academic investigation of this compound would logically pursue several key objectives to establish its chemical value and utility.

Optimized Synthesis and Full Characterization: The first objective would be to develop and document a robust, high-yield synthetic protocol for its preparation, most likely through the formylation of 4-chloro-3-iodoaniline. This would be followed by a complete characterization of the compound using modern analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry, to confirm its structure and purity. The determination of its physical properties, such as melting point and solubility in various solvents, would also be essential.

Exploration of Regioselective Reactivity: A central goal would be to systematically investigate and demonstrate the compound's utility in selective synthesis. This would involve subjecting it to a range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) under various conditions to confirm that functionalization occurs exclusively at the more reactive carbon-iodine bond. The results would establish a clear reactivity map for the molecule.

Application in Target-Oriented Synthesis: The ultimate objective would be to apply the compound as a strategic building block in the synthesis of more complex and potentially valuable molecules. This could involve a multi-step synthetic sequence where the iodine is first replaced via a cross-coupling reaction, followed by modification or removal of the formamide group, and finally, a second coupling reaction at the chlorine position. Such a strategy would showcase its practical value as a versatile scaffold for accessing novel chemical matter for pharmaceutical or material science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClINO |

| Molecular Weight | 281.48 g/mol |

| CAS Number | Not publicly available |

| Appearance | Not documented in scientific literature |

| Melting Point | Not documented in scientific literature |

| Boiling Point | Not documented in scientific literature |

| Solubility | Not documented in scientific literature |

Properties

CAS No. |

647025-64-7 |

|---|---|

Molecular Formula |

C7H5ClINO |

Molecular Weight |

281.48 g/mol |

IUPAC Name |

N-(4-chloro-3-iodophenyl)formamide |

InChI |

InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |

InChI Key |

RVPSYADKCFKPER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC=O)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Chloro 3 Iodophenyl Formamide

Strategies for Carbon-Nitrogen Bond Formation in Formamide (B127407) Synthesis Precursors

The formation of the amide bond in N-(4-Chloro-3-iodophenyl)formamide is a critical step that hinges on the reactivity of the aniline (B41778) nitrogen. Two primary approaches are considered: the utilization of a pre-functionalized aniline intermediate and the direct formylation of the amino group.

The core precursor for the target molecule is 4-Chloro-3-iodoaniline (B181719). nih.govsynquestlabs.combiosynth.com This intermediate possesses the required halogen substitution pattern, and its primary amino group serves as the nucleophile for subsequent C-N bond formation. While modern cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for forming C-N bonds to create aryl amines from aryl halides, in this context, the aniline itself is the starting point for formylation rather than the product of an amination step. researchgate.nettcichemicals.com The synthesis of the 4-chloro-3-iodoaniline precursor is itself a key challenge, relying on regioselective halogenation of simpler anilines.

Table 1: Properties of 4-Chloro-3-iodoaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 573764-31-5 | nih.govsynquestlabs.combiosynth.com |

| Molecular Formula | C₆H₅ClIN | nih.govsynquestlabs.combiosynth.com |

| Molecular Weight | 253.47 g/mol | nih.govsynquestlabs.combiosynth.com |

| IUPAC Name | 4-chloro-3-iodoaniline | nih.gov |

Direct formylation of the amino group of 4-chloro-3-iodoaniline is the most direct method to synthesize this compound. A well-established method for formylating anilines involves heating the aniline with formic acid. A closely related synthesis, that of N-(4-bromo-3-chlorophenyl)formamide, is achieved by refluxing 4-bromo-3-chloroaniline (B1265746) with 97% formic acid for several hours. prepchem.com The reaction mixture is then poured over ice, and the resulting solid product is filtered and purified. prepchem.com This method's success with a structurally analogous compound strongly suggests its applicability for the formylation of 4-chloro-3-iodoaniline.

Table 2: Representative Formylation Reaction

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromo-3-chloroaniline | 97% Formic Acid | Reflux, 4 hours | N-(4-Bromo-3-chlorophenyl)formamide | prepchem.com |

Other formylation techniques exist, such as the use of formylating agents like a mixture of formic acid and acetic anhydride, or dimethylformamide (DMF) in the Vilsmeier-Haack reaction, although the direct use of formic acid is often simpler and effective for anilines.

Regioselective Halogenation Approaches for Phenyl Ring Functionalization

The precise placement of the chlorine and iodine atoms on the phenyl ring is crucial for the identity of the final compound. This requires controlled, regioselective halogenation reactions, typically performed on a precursor molecule like 4-chloroaniline (B138754) or 3-iodoaniline.

To synthesize the 4-chloro-3-iodoaniline precursor, one logical approach is the regioselective iodination of 4-chloroaniline. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is blocked by the chlorine atom, iodination is directed to the ortho-positions (positions 2 and 6). However, the target requires iodination at the meta-position relative to the amino group (position 3). Therefore, direct iodination of 4-chloroaniline is not straightforward for obtaining the desired 3-iodo isomer.

A more effective strategy involves the electrophilic iodination of chlorinated aromatic compounds where electronic and steric factors can be manipulated to achieve the desired regioselectivity. Studies have shown that the iodination of chlorinated anilines and other aromatics can be controlled using specific reagent systems. nih.gov For instance, various iodine atom donating reagents, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), are used for the iodination of aromatic compounds. nih.govnih.gov The combination of elemental iodine (I₂) with silver salts like silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄) can also provide access to valuable iodoarenes. nih.gov The choice of solvent and reagent is critical in directing the iodine to the desired position. For example, regioselective halogenation of arenes with N-halosuccinimides can be achieved with high efficiency in fluorinated alcohols like hexafluoroisopropanol. nih.gov

An alternative pathway to the precursor could involve the chlorination of a 3-iodo-substituted phenyl ring. If starting with 3-iodoaniline, the challenge lies in introducing a chlorine atom specifically at the 4-position. The iodine atom is a deactivating but ortho-, para-directing substituent. The amino group is strongly activating and ortho-, para-directing. Therefore, in 3-iodoaniline, the incoming electrophile (Cl+) would be directed to positions 2, 4, and 6. This makes achieving selective chlorination at only the 4-position a significant challenge, as mixtures of isomers are likely.

In many industrial syntheses, the required substitution pattern is often established by starting with a molecule that already contains the chloro substituent in the correct position, such as 3,4-dichloronitrobenzene, which can then be selectively reduced and further functionalized. nih.gov For instance, the synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene starts from 3,4-dichloronitrobenzene. nih.gov This approach avoids the difficulties of regioselective chlorination of a highly activated aniline ring.

Multi-Step Synthesis of this compound

A logical multi-step synthesis for this compound would proceed via the formation of the key intermediate, 4-chloro-3-iodoaniline, followed by its formylation.

A plausible synthetic route is outlined below:

Nitration of 1,2-dichlorobenzene: Starting with 1,2-dichlorobenzene, nitration would yield a mixture of nitro-isomers. The major product, 4,5-dichloro-1-nitrobenzene, is not the desired precursor. A more controlled approach would be needed, possibly starting from a different material. A more viable route begins with a pre-substituted aniline.

Iodination of 4-chloroaniline: A more direct, albeit challenging, route starts with 4-chloroaniline. As discussed, direct iodination tends to occur at the ortho-position to the amine. To achieve 3-iodination, a strategy involving protection of the amine group followed by directed ortho-lithiation and quenching with an iodine source, or other advanced regioselective methods, might be necessary.

Reduction of a Nitro Intermediate: A more reliable route involves the synthesis of 1-chloro-2-iodo-4-nitrobenzene. This intermediate can be synthesized through methods like the Sandmeyer reaction on a corresponding aniline. Subsequent reduction of the nitro group, commonly achieved with reagents like iron powder in acetic acid or catalytic hydrogenation, would yield 4-chloro-3-iodoaniline. nih.gov

Formylation of 4-chloro-3-iodoaniline: The final step is the formylation of the synthesized 4-chloro-3-iodoaniline. As established, this is reliably accomplished by heating the aniline with an excess of formic acid. prepchem.com The reaction yields this compound, which can be isolated and purified by crystallization.

This multi-step approach highlights that the primary synthetic challenge lies in the regiocontrolled synthesis of the 4-chloro-3-iodoaniline intermediate, with the final formylation step being a relatively standard transformation.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The primary route for the synthesis of this compound involves the formylation of 4-chloro-3-iodoaniline. A common and straightforward method is the reaction of the aniline with formic acid. To enhance the yield and purity of the final product, optimization of various reaction parameters is crucial.

Key parameters that are typically optimized include the reaction temperature, the molar ratio of reactants, and the use of catalysts. For instance, in the synthesis of analogous N-arylformamides, heating the reaction mixture is a common practice. A study on the formylation of various anilines using formic acid demonstrated that conducting the reaction at 80 °C leads to good to excellent yields google.com. The reaction time is another critical factor, with typical durations ranging from several hours to ensure complete conversion of the starting material.

The molar ratio of 4-chloro-3-iodoaniline to formic acid also plays a significant role. An excess of formic acid is often employed to drive the reaction to completion. However, the optimal ratio needs to be determined experimentally to maximize yield while minimizing potential side reactions and simplifying the purification process.

While many formylation reactions with formic acid proceed without a catalyst, the use of acidic catalysts can sometimes accelerate the reaction rate. For example, melamine-trisulfonic acid (MTSA) has been used as a catalyst for the formylation of anilines with formic acid under solvent-free conditions at 60 °C, resulting in excellent yields within 40–90 minutes nih.gov. Similarly, Lewis acids like zinc chloride (ZnCl2) have been shown to effectively catalyze the formylation of amines with formic acid at 70 °C nih.gov. The choice of catalyst depends on factors such as cost, efficiency, and ease of removal from the reaction mixture.

A Chinese patent describes a general method for preparing N-formamide compounds by reacting halides with formamide, sometimes in the presence of a copper catalyst for aryl halides google.com. This suggests an alternative route that could be explored and optimized for the synthesis of this compound.

The following table summarizes a hypothetical optimization study for the formylation of 4-chloro-3-iodoaniline with formic acid, based on common practices for similar reactions.

| Entry | Reactant Ratio (Aniline:Formic Acid) | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 1:3 | 80 | None | 4 | 85 | 95 |

| 2 | 1:5 | 80 | None | 4 | 90 | 96 |

| 3 | 1:5 | 100 | None | 2 | 92 | 94 |

| 4 | 1:3 | 80 | ZnCl2 (5) | 2 | 93 | 97 |

| 5 | 1:3 | 60 | MTSA (3) | 1.5 | 95 | 98 |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of this compound and its synthetic intermediates is critical to obtain a product of high purity, which is essential for its subsequent use in chemical transformations. Standard purification techniques include recrystallization, column chromatography, and extraction.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the compound. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the crystallization of the pure product upon cooling. For N-arylformamides, common recrystallization solvents include ethanol, methanol (B129727), or mixtures of solvents like ether/hexane (B92381). A patent for the preparation of a chlorinated formamide derivative mentions purification by recrystallization from toluene (B28343) and methanol google.com.

Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation. The polarity of the eluent is adjusted based on the polarity of the compound and any impurities present. A typical eluent system for N-arylformamides might consist of a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The progress of the separation is monitored by thin-layer chromatography (TLC).

Extraction is used to separate the desired product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. After the formylation reaction, the excess formic acid and any water-soluble impurities can be removed by washing the organic layer with a basic solution, such as sodium bicarbonate, followed by water. The organic layer containing the product is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate before the solvent is removed under reduced pressure.

For particularly challenging separations or to achieve very high purity, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution and is suitable for isolating pure compounds from complex mixtures.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances epa.govrroij.com. These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

One of the key principles of green chemistry is the use of safer solvents or the avoidance of solvents altogether epa.gov. The formylation of anilines with formic acid can often be carried out under solvent-free conditions, where the excess formic acid can also act as the reaction medium google.com. This approach reduces the amount of solvent waste generated.

When a solvent is necessary, the choice of an environmentally benign solvent is preferred. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of this compound in water is likely low, catalytic systems that operate in aqueous media are being developed for formamide synthesis. Other green solvent options include supercritical fluids like carbon dioxide (scCO2), which can be an excellent solvent for certain reactions and is easily removed from the product. The use of ionic liquids as recyclable reaction media has also been explored for formylation reactions google.com.

Development of Heterogeneous or Recyclable Catalysts for Reaction Efficiency

The use of catalysts is a core principle of green chemistry as they can increase reaction efficiency and reduce waste epa.gov. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused, minimizing catalyst waste and contamination of the product mdpi.comnih.gov.

For the formylation of anilines, several heterogeneous catalysts have been investigated. Mesoporous magnesium oxide (MgO) has been shown to be an effective catalyst for the N-formylation of anilines with formic acid, offering high yields and the potential for catalyst recycling researchgate.net. Similarly, solid acid catalysts like Amberlite IR-120[H+] resin have been used for the formylation of amines under microwave irradiation, allowing for rapid, solvent-free reactions and easy catalyst removal nih.gov.

The development of catalysts based on earth-abundant and non-toxic metals is another aspect of green catalyst design. While some formylation reactions utilize precious metal catalysts, research into catalysts based on metals like iron or zinc is ongoing to provide more sustainable alternatives nih.gov.

Derivatization and Chemical Transformations of this compound

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification. The formamide moiety, in particular, offers opportunities for various derivatization reactions.

Functional Group Modifications of the Formamide Moiety

The formamide group (-NHCHO) can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Dehydration to Isonitriles: The formamide group can be dehydrated to form an isonitrile (isocyanide) group (-N≡C). This transformation is typically achieved using dehydrating agents such as phosphoryl chloride (POCl3), phosgene, or Burgess reagent. A convenient method for this conversion involves the use of triphenylphosphine (B44618) and iodine in the presence of a tertiary amine, which proceeds under mild conditions gcms.cz. The resulting isonitrile is a valuable synthetic intermediate that can participate in various multicomponent reactions, such as the Passerini and Ugi reactions, to construct complex molecular scaffolds.

Reduction to a Methylamino Group: The carbonyl group of the formamide can be reduced to a methylene (B1212753) group, converting the formamide into a secondary methylamine (B109427) (-NHCH3). This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. This transformation provides a route to N-methylated aniline derivatives.

Hydrolysis to an Amine: The formamide group can be hydrolyzed back to the parent amine (4-chloro-3-iodoaniline) under acidic or basic conditions. This reaction can be useful if the formamide group is used as a protecting group for the amine functionality during other chemical modifications on the aromatic ring.

Reaction with Organometallic Reagents: The formamide proton is acidic and can be removed by a strong base. The resulting anion can then react with various electrophiles. Additionally, organometallic reagents can add to the carbonyl group of the formamide, leading to the formation of new carbon-carbon bonds.

Vilsmeier-Haack Reaction: The formamide group can serve as a formylating agent in the Vilsmeier-Haack reaction. In the presence of phosphoryl chloride or a similar reagent, a Vilsmeier reagent is formed, which can then be used to formylate other aromatic rings.

These transformations highlight the synthetic utility of this compound as a building block for creating a variety of more complex and potentially valuable chemical entities.

While dedicated research on this compound is not extensively documented in publicly available literature, its synthesis and chemical behavior can be inferred from established organic chemistry principles and studies on analogous compounds. The reactivity of this molecule is primarily dictated by the interplay of the electron-withdrawing chloro and iodo substituents on the aromatic ring and the formamide group.

2 Further Functionalization of the Halogenated Phenyl Ring

The presence of two halogen atoms, chlorine and iodine, on the phenyl ring of this compound opens avenues for various functionalization reactions. The positions of these halogens, ortho and meta to the formamido group, influence the regioselectivity of subsequent transformations. The iodine atom, being a better leaving group than chlorine in many cross-coupling reactions, is the more likely site for substitution.

Table 1: Potential Functionalization Reactions of the Phenyl Ring

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/Water) | N-(4-Chloro-3-arylphenyl)formamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base (e.g., Et₃N), solvent (e.g., THF) | N-(4-Chloro-3-alkynylphenyl)formamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu), solvent (e.g., Toluene) | N-(4-Chloro-3-aminophenyl)formamide derivative |

| Heck Coupling | Alkene, Pd catalyst, base (e.g., Et₃N), solvent (e.g., DMF) | N-(4-Chloro-3-vinylphenyl)formamide |

This table presents hypothetical reactions based on established methodologies for halogenated anilines and related compounds.

Research on related haloanilines supports the feasibility of these transformations. For instance, the Sonogashira coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes proceeds in high yields, indicating the high reactivity of the carbon-iodine bond. nih.gov Similarly, various palladium-catalyzed cross-coupling reactions are standard procedures for modifying aryl halides.

3 Cyclization, Rearrangement, and Coupling Reactions Involving the this compound Scaffold

The this compound scaffold can participate in a variety of reactions to form more complex heterocyclic structures. The formamide group itself can be a precursor for cyclization, or the molecule as a whole can undergo intramolecular reactions.

One prominent reaction type is the synthesis of indoles. The Larock indole (B1671886) synthesis, for example, involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. While this compound is a meta-iodoaniline derivative, modifications of this approach or alternative cyclization strategies could potentially lead to the formation of substituted benzoxazines or other heterocyclic systems.

A plausible pathway involves the initial coupling of the iodine atom with a suitable partner, followed by cyclization. For example, a Sonogashira coupling with a terminal alkyne could be followed by an electrophilic cyclization to yield a substituted indole. nih.govbeilstein-journals.orgresearchgate.net The conditions for such a sequence have been explored for related iodoanilines.

Table 2: Potential Cyclization and Coupling Reactions

| Reaction Name | Description | Starting Material | Reagents and Conditions | Product Type |

| Madelung Indole Synthesis (modified) | Intramolecular cyclization of an N-acyl-o-toluidine. | A derivative of this compound with a methyl group at the 2-position. | Strong base (e.g., NaNH₂ or n-BuLi), high temperature. | Substituted Indole |

| Bischler-Napieralski type Reaction | Intramolecular electrophilic cyclization onto the aromatic ring. | This compound after conversion of the formyl group to a more reactive electrophile. | Dehydrating agent (e.g., P₂O₅, POCl₃). | Dihydroquinoline derivative |

| Intramolecular Heck Reaction | Intramolecular cyclization of an aryl halide tethered to an alkene. | A derivative of this compound with an appropriately positioned alkene side chain. | Pd catalyst, base. | Fused heterocyclic system |

This table outlines potential synthetic routes based on well-known named reactions and principles of organic synthesis.

Furthermore, the formamide moiety can be hydrolyzed back to the parent aniline, 4-chloro-3-iodoaniline, which can then undergo a different set of cyclization or coupling reactions. For instance, diazotization of the aniline followed by coupling with an active methylene compound can be used to synthesize various heterocyclic systems.

While direct experimental data on this compound is scarce, the known reactivity of its constituent functional groups and the broader family of halogenated anilines provides a solid foundation for predicting its chemical behavior and its potential as a building block in organic synthesis.

Advanced Spectroscopic and Structural Characterization for Research on N 4 Chloro 3 Iodophenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, the connectivity of atoms and the three-dimensional arrangement of the molecule can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively.

Proton NMR (¹H NMR): The ¹H NMR spectrum of N-(4-Chloro-3-iodophenyl)formamide is expected to show distinct signals for the formyl proton and the aromatic protons. Due to restricted rotation around the C-N amide bond, formamides often exist as a mixture of two rotamers (cis and trans), which would result in two sets of signals. rsc.org For the aromatic region, three protons on the substituted phenyl ring would appear as distinct multiplets. Their chemical shifts are influenced by the electronic effects of the chloro, iodo, and formamido substituents. ucl.ac.uk The proton ortho to the iodine (H-2) would likely be a doublet, the proton between the iodine and chlorine (H-6) a doublet of doublets, and the proton ortho to the chlorine (H-5) a doublet. The formyl proton (CHO) would appear as a singlet, potentially split into two singlets or doublets if rotamers are present and coupled to the N-H proton. rsc.org The N-H proton itself would also show distinct signals for each rotamer, often appearing as broad singlets.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum would show six signals for the aromatic carbons and one for the formyl carbon. The chemical shifts of the aromatic carbons are dictated by the electronegativity and position of the halogen substituents. ucl.ac.uk The carbon bearing the iodine (C-3) would be shifted to a lower field, while the carbon attached to the chlorine (C-4) would also be significantly affected. The formyl carbon (C=O) would appear at a characteristic downfield shift, typically in the range of 158-163 ppm, with distinct peaks for the two rotamers. rsc.org

Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O | N/A | 158 - 163 |

| NH | Variable, broad | N/A |

| CHO | ~8.3 - 8.7 | N/A |

| C1 | N/A | ~138 - 142 |

| C2 | ~8.0 - 8.3 | ~130 - 135 |

| C3 | N/A | ~95 - 100 |

| C4 | N/A | ~130 - 135 |

| C5 | ~7.4 - 7.6 | ~128 - 132 |

To unambiguously assign the signals from 1D NMR and confirm the molecular structure, a suite of 2D NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For this compound, it would show cross-peaks between adjacent aromatic protons (H-5 and H-6), confirming their connectivity on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ¹H signals for H-2, H-5, and H-6 to their corresponding ¹³C signals (C-2, C-5, and C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other. It would be particularly useful in distinguishing between the cis and trans rotamers of the formamide (B127407) group by showing a correlation between the formyl proton and the H-2 aromatic proton in one rotamer.

While less common than ¹H or ¹³C NMR, halogen NMR can provide direct insight into the electronic environment surrounding the halogen atoms. Both ³⁵Cl and ¹²⁷I are quadrupolar nuclei, which often results in broad signals. However, the chemical shifts are highly sensitive to the local electronic structure. Measuring the NMR signals for ³⁵Cl and ¹²⁷I would provide unique spectroscopic signatures for this compound, directly confirming the presence and chemical state of the halogens on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. govinfo.gov

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₅ClINO.

Calculated Exact Masses for this compound

| Molecular Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₇H₅³⁵Cl¹²⁷INO | 280.9152 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.govyoutube.com This process provides detailed structural information by revealing how the molecule breaks apart. miamioh.edu For this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation.

The fragmentation pathways can be predicted based on the structure. kobv.de Likely fragmentation events would include:

Loss of carbon monoxide (CO): A common fragmentation for formamides, resulting in the formation of a 4-chloro-3-iodoaniline (B181719) ion.

Loss of halogens: Cleavage of the C-I or C-Cl bonds, leading to the loss of an iodine or chlorine radical.

Cleavage of the phenyl ring: Further fragmentation of the aromatic ring structure.

The precise masses of these fragments, as determined by HRMS/MS, would provide definitive evidence for the structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

No experimental or theoretical FTIR data for this compound could be located.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

No experimental or theoretical Raman spectroscopy data for this compound could be located.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound

No single-crystal X-ray diffraction data, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates, are available for this compound.

Investigation of Polymorphism and Crystal Engineering Considerations

Without crystal structure data, any discussion on polymorphism or crystal engineering of this compound would be purely speculative.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No UV-Vis absorption spectra or data regarding the electronic transitions of this compound have been found in the surveyed literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Analogs (if applicable)

While this compound itself is an achiral molecule, the principles of chiroptical spectroscopy, particularly circular dichroism (CD), are critical for the characterization of any potential chiral analogs. Should a chiral center be introduced into the molecular structure, for instance through the addition of a chiral substituent, CD spectroscopy would become an indispensable tool for determining the stereochemical properties, including the enantiomeric excess (ee) of the resulting enantiomers.

Circular dichroism is a form of absorption spectroscopy that utilizes circularly polarized light to investigate the structure of optically active chiral molecules. libretexts.org Chiral molecules exhibit differential absorption of left- and right-handed circularly polarized light. wikipedia.org This difference in absorption, which is wavelength-dependent, provides a unique spectral signature for a chiral compound. libretexts.orgwikipedia.org

The enantiomers of a chiral compound will produce mirror-image CD spectra. For example, if one enantiomer has a positive CD band at a specific wavelength, the other enantiomer will have a negative band of equal magnitude at that same wavelength. rsc.org This characteristic makes CD spectroscopy a powerful technique for the qualitative and quantitative analysis of chiral substances.

In the context of research on chiral analogs of this compound, CD spectroscopy could be employed to:

Confirm the presence of chirality: The observation of a CD signal would confirm that a synthesized analog is indeed chiral and optically active.

Determine enantiomeric excess: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By comparing the CD spectrum of a sample to that of a pure enantiomer, the ee of the mixture can be accurately determined. The enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com

Investigate molecular conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. nih.gov Therefore, it can be used to study the conformation of chiral analogs in solution and how factors like solvent and temperature affect their structure. libretexts.orgnih.gov For aromatic amides, the electronic transitions of the aromatic chromophore and the amide group can give rise to distinct CD signals that provide information about their spatial arrangement. rsc.orgnih.gov

The determination of enantiomeric excess is crucial in the development of chiral compounds, particularly for applications in pharmacology and materials science. Various methods, including high-performance liquid chromatography (HPLC) with a chiral stationary phase and fluorescence-based assays, can also be used to determine ee. masterorganicchemistry.comnih.gov However, CD spectroscopy offers a non-destructive method that can provide rapid analysis with very small sample amounts. utexas.edu

A hypothetical experimental approach to determine the enantiomeric excess of a chiral analog of this compound using CD spectroscopy would involve the following steps:

Synthesis and separation of enantiomers: The chiral analog would first be synthesized, and the resulting racemic mixture would be separated into its individual enantiomers using a suitable chiral separation technique, such as chiral HPLC.

Measurement of CD spectra: The CD spectra of the pure enantiomers and the sample with unknown ee would be recorded under identical conditions (e.g., solvent, concentration, temperature).

Calculation of enantiomeric excess: The ee of the sample can be calculated using the following formula:

ee (%) = (|ΔA_sample| / |ΔA_pure|) x 100

where ΔA_sample is the circular dichroism of the sample and ΔA_pure is the circular dichroism of the pure enantiomer at a specific wavelength.

The data below illustrates the type of information that would be obtained from a chiroptical analysis of a hypothetical chiral analog.

| Parameter | Description |

| Wavelength (λ) | The specific wavelength of light at which the CD measurement is taken. |

| Molar Circular Dichroism (Δε) | The difference in the molar extinction coefficients for left and right circularly polarized light (εL - εR). This is an intrinsic property of the chiral molecule. |

| Molar Ellipticity ([θ]) | An alternative unit for expressing circular dichroism, related to Δε by the equation [θ] = 3298.2 Δε. |

| Enantiomeric Excess (ee) | The percentage of the excess of one enantiomer over the other in a mixture. |

Molecular Interaction Studies and Mechanistic Insights Involving N 4 Chloro 3 Iodophenyl Formamide

Investigation of Molecular Recognition Principles of N-(4-Chloro-3-iodophenyl)formamide

The molecular structure of this compound, featuring a formamide (B127407) group and a phenyl ring substituted with both a chlorine and an iodine atom, suggests the potential for a rich tapestry of intermolecular interactions. These interactions are fundamental to how the molecule would recognize and bind to biological macromolecules such as proteins and nucleic acids.

Analysis of Hydrogen Bonding Interactions with Biological Macromolecules

The formamide group (-NHCHO) in this compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality would theoretically allow it to form specific hydrogen bonds within the binding pockets of proteins or enzymes, contributing significantly to binding affinity and selectivity. However, no specific studies detailing these interactions have been found.

Exploration of Halogen Bonding Interactions with Target Proteins and Nucleic Acids

The presence of both chlorine and iodine atoms on the phenyl ring makes this compound a prime candidate for engaging in halogen bonding. Halogen bonds are highly directional, non-covalent interactions where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a biological macromolecule. The iodine atom, being larger and more polarizable than chlorine, would be expected to form stronger halogen bonds. The specific nature and strength of these potential interactions with any biological target remain uninvestigated in published research.

In Vitro Binding Affinity Studies with Relevant Biological Receptors or Enzymes

To quantify the strength of the interaction between a ligand and its biological target, researchers employ various biophysical techniques. These methods provide crucial data on binding affinity (how tightly the ligand binds), kinetics (the rates of association and dissociation), and the thermodynamics of the binding event.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements of this compound

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the real-time interaction between a molecule in solution and a molecule immobilized on a sensor surface. This technique can provide detailed kinetic data (k_on and k_off rates) and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. A search of the scientific literature did not reveal any SPR studies conducted on this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is another key technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (K_A), enthalpy change (ΔH), and entropy change (ΔS). These thermodynamic parameters provide a complete picture of the driving forces behind the molecular interaction. As with SPR, no published ITC data for this compound could be located.

In the absence of empirical data, a comprehensive understanding of the molecular interactions and binding profile of this compound remains elusive. Future research will be necessary to elucidate these fundamental properties and to explore the potential of this compound in various scientific domains.

Spectroscopic Methods for Ligand-Target Interaction Detection

Spectroscopic techniques such as fluorescence quenching and UV-Vis titration are powerful tools for characterizing the binding of small molecules to biological targets like proteins and nucleic acids. While no specific studies employing these methods on this compound are available, research on analogous compounds provides a framework for understanding potential interactions.

Fluorescence Quenching:

Fluorescence quenching studies can reveal if a ligand binds to a protein and can provide quantitative information about the binding affinity. For instance, in a study on the interaction of a different ligand with human serum albumin (HSA), the intrinsic fluorescence of HSA was quenched upon binding, indicating that the ligand was in close proximity to the tryptophan residues of the protein. This quenching can be described by the Stern-Volmer equation, and the analysis can yield binding constants (Kq) and the number of binding sites (n).

UV-Vis Titration:

UV-Vis titration is another method used to monitor ligand-target interactions. Changes in the absorption spectrum of a target molecule upon the addition of a ligand can indicate complex formation. For example, studies on the interaction of small molecules with DNA often show changes in the UV-Vis spectrum of the DNA, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and shifts in the wavelength of maximum absorbance (λmax). These changes are indicative of interactions like intercalation or groove binding.

Research on fluorescent MXene quantum dots has shown that their fluorescence can be quenched by the addition of ferric ions, a phenomenon regulated by N,N-dimethyl formamide. nih.gov This suggests that the formamide moiety could play a role in mediating interactions that lead to fluorescence quenching.

Mechanistic Probes and Enzymatic Inhibitory Studies

The potential for this compound to act as an inhibitor of enzymes or a modulator of receptor activity can be inferred from studies on similar halogenated aromatic compounds.

Enzyme Inhibition Kinetics and Elucidation of Molecular Mechanism of Action

Research on halo-substituted ester/amide-based derivatives has demonstrated their potential as enzyme inhibitors. researchgate.net For example, a series of such compounds were found to be potent inhibitors of jack bean urease, with one derivative exhibiting mixed-type inhibition. researchgate.net This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. The presence of halogen atoms, such as chlorine and iodine in this compound, can significantly influence inhibitory activity. researchgate.net

Formamide and its analogs have also been shown to inhibit bacterial oxidases through a non-competitive mechanism. nih.gov This suggests that the formamide group could be a key pharmacophore in the inhibitory activity of this compound.

Table 1: Illustrative Enzyme Inhibition Data for Analogous Compounds

| Compound Class | Target Enzyme | Inhibition Type | IC50 (nM) | Reference |

| Halo-substituted ester/amide derivatives | Jack Bean Urease | Mixed | 1.6 ± 0.2 | researchgate.net |

| Formamide | Bacterial Oxidases | Non-competitive | Not specified | nih.gov |

This table is illustrative and based on data for analogous compounds, not this compound.

Receptor Binding Assays for Agonist/Antagonist Characterization

While specific receptor binding assays for this compound are not documented, the principles of these assays can be described. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor and to characterize its functional activity as an agonist (activator) or antagonist (blocker). These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor and measuring the amount of bound radioactivity. Competition binding assays, where the ability of an unlabeled ligand to displace the radiolabeled ligand is measured, are used to determine the binding affinity (Ki) of the unlabeled ligand.

DNA/RNA Interaction Studies

The potential for this compound to interact with DNA or RNA can be hypothesized based on its chemical structure. The planar aromatic ring could potentially intercalate between the base pairs of DNA, while the substituents could interact with the grooves of the DNA helix. Spectroscopic methods, as mentioned earlier, are key to investigating these interactions.

Computational Docking and Molecular Modeling of this compound with Target Structures

Computational methods are invaluable for predicting and understanding the interactions between small molecules and their biological targets.

Ligand-Protein/Nucleic Acid Docking for Predicting Binding Modes and Orientations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Studies on other halogenated compounds have shown that halogens can play a crucial role in binding affinity and selectivity. nih.govnih.govacs.org For instance, in a study on halogenated inhibitors of 17β-hydroxysteroid dehydrogenase type 1, iodine-substituted compounds showed the highest binding affinity. nih.gov The presence of both chlorine and iodine in this compound suggests the potential for strong halogen bonding interactions with target proteins. acs.org

Molecular docking studies on halogenated imidazole (B134444) chalcones as potential anticancer agents have shown that the presence of halogen substituents can increase the anti-cancer activity. pensoft.net Similarly, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα binding site revealed key binding interactions. mdpi.com

Table 2: Predicted Binding Energies for Analogous Halogenated Compounds from Docking Studies

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Halogen-substituted 17β-HSD1 inhibitors | 17β-HSD1 | -10.25 to -11.94 | nih.gov |

| Halo-substituted ester/amide derivatives | Urease | -7.8 to -7.9 | researchgate.net |

This table is illustrative and based on data for analogous compounds, not this compound.

In silico studies on N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide have also utilized molecular docking to test the effect of nucleophilic substitution on biochemical interactions. ijcce.ac.ir These examples underscore the utility of computational modeling in predicting the binding behavior of this compound.

Pharmacophore Modeling and Virtual Screening Based on the this compound Core

A pharmacophore model derived from the this compound core would consist of key chemical features essential for biological activity. A hypothetical pharmacophore model could include:

A hydrogen bond donor feature from the formamide N-H group.

A hydrogen bond acceptor feature from the formamide carbonyl oxygen.

A halogen bond donor feature from the iodine atom.

A halogen bond donor feature from the chlorine atom.

A hydrophobic/aromatic feature representing the phenyl ring.

Such a model would be constructed based on the bioactive conformation of the molecule, if known, or through computational conformational analysis.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the key features. This approach allows for the efficient identification of structurally diverse molecules with a higher probability of exhibiting the desired biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives

Systematic structure-activity relationship (SAR) studies are pivotal for optimizing a lead compound. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs to determine how modifications to different parts of the molecule affect its activity.

Key modifications would likely include:

Substitution on the Phenyl Ring: The positions and nature of the halogen substituents would be varied. For instance, moving the chloro or iodo groups to different positions on the phenyl ring or replacing them with other halogens (e.g., fluorine, bromine) or other electron-withdrawing or electron-donating groups would provide insights into the electronic and steric requirements for activity.

Introduction of Additional Substituents: Adding other functional groups to the phenyl ring could explore new interaction points with a potential biological target.

The data from these studies would be compiled to build a comprehensive SAR profile, guiding the design of more potent and selective analogs.

Table of SAR Insights for Hypothetical this compound Analogs

| Analog/Derivative | Modification from Parent Compound | Predicted Impact on Activity (Hypothetical) | Rationale |

| N-(3-Iodo-4-methylphenyl)formamide | Replacement of Chlorine with Methyl | Potentially decreased activity | Loss of halogen bonding capability from chlorine. |

| N-(4-Bromo-3-iodophenyl)formamide | Replacement of Chlorine with Bromine | Activity may be retained or slightly altered | Similar halogen bonding potential, but different size and electronegativity. |

| N-(4-Chloro-3-iodophenyl)acetamide | Formamide replaced with Acetamide | Conformation and hydrogen bonding potential altered | The additional methyl group could introduce steric hindrance or new hydrophobic interactions. |

| 2,4-Dichloro-3-iodophenyl)formamide | Addition of a second Chlorine atom | Potentially increased or altered activity | Enhanced halogen bonding or altered electronic properties of the ring. |

It is critical to reiterate that the information presented above is based on established principles of medicinal chemistry and is intended to be illustrative. Without specific experimental data for this compound, these discussions remain theoretical.

Applications and Emerging Research Directions for N 4 Chloro 3 Iodophenyl Formamide

Potential Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

The structure of N-(4-Chloro-3-iodophenyl)formamide, featuring a formamide (B127407) group, a chlorine atom, and an iodine atom on a phenyl ring, theoretically equips it for a variety of chemical transformations. The formamide moiety can serve as a precursor to an amine or participate in cyclization reactions, while the halogen substituents offer handles for cross-coupling reactions.

Hypothetical Precursor for Complex Heterocyclic Compound Synthesis

In theory, this compound could be a valuable starting material for the synthesis of complex heterocyclic compounds. The formamide group can be dehydrated to form an isonitrile, a reactive species that can participate in multicomponent reactions to build intricate molecular frameworks. Furthermore, intramolecular reactions, such as a Bischler-Napieralski or a Pictet-Spengler type reaction, could potentially be employed after suitable modification of the formamide group to construct fused heterocyclic systems. For instance, the iodine and chlorine atoms could direct cyclization or be used to introduce further diversity into the final heterocyclic product. However, no specific examples of such syntheses using this compound have been documented.

A Theoretical Building Block for Natural Product Analogs and Bioactive Scaffolds

The halogenated phenylamine scaffold is a common motif in many bioactive molecules and natural products. The presence of both chloro and iodo substituents on the phenyl ring of this compound offers distinct opportunities for sequential and site-selective modifications. For example, the more reactive iodine atom could be selectively targeted in cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations to introduce new carbon-carbon or carbon-nitrogen bonds. The less reactive chlorine atom could then be functionalized in a subsequent step. This stepwise functionalization would allow for the construction of a library of analogs of known natural products or the development of novel bioactive scaffolds. While this approach is chemically plausible, there is no published research demonstrating its application with this specific formamide.

A Postulated Scaffold for Novel Chemical Probes and Ligands in Biological Research

The dual halogenation of this compound provides a theoretical basis for its use in the development of chemical tools for biological research.

Theoretical Development of Fluorescent or Isotopic Labels (e.g., ¹⁸F, ¹²³I, ¹²⁵I) for Molecular Imaging Research

The iodine atom in this compound makes it a theoretical candidate for the introduction of radioactive iodine isotopes such as ¹²³I and ¹²⁵I for use in single-photon emission computed tomography (SPECT) or as radioligands in binding assays. Similarly, the chloro-substituted aromatic ring could potentially undergo nucleophilic aromatic substitution to introduce a fluorine-18 (B77423) (¹⁸F) label for positron emission tomography (PET) imaging. Research has been conducted on the radiolabeling of related structures, such as the fluorine-18 labeling of N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for imaging mGluR4 in the brain. nih.gov However, no such studies have been reported for this compound itself.

Hypothetical Design of Affinity Chromatography Ligands for Target Isolation

Affinity chromatography is a powerful technique for purifying biological molecules. Small molecule ligands that bind specifically to a target protein can be immobilized on a solid support to create an affinity matrix. In principle, this compound could be functionalized through its halogen atoms to attach a linker for immobilization. The core structure could then be further elaborated to create a molecule with specific binding affinity for a target protein. While this is a common strategy in drug discovery and chemical biology, the use of this compound for this purpose has not been described in the literature.

Speculative Materials Science Applications and Polymer Chemistry Investigations

The potential applications of this compound in materials science and polymer chemistry are purely speculative and based on the reactivity of its functional groups. The presence of two distinct halogen atoms could, in theory, allow for its use as a monomer in cross-coupling polymerization reactions to create novel conjugated polymers with potentially interesting electronic or optical properties. The formamide group could also be a site for modification to influence polymer solubility or intermolecular interactions. However, there is no evidence in the scientific literature to suggest that this compound has been investigated for any materials science or polymer chemistry applications.

Incorporation of Halogenated Aryl Formamides into Advanced Polymer Structures

The incorporation of halogen-containing compounds into polymer backbones is a known strategy to impart specific properties, such as flame retardancy and thermal stability. While direct research on the integration of this compound into polymers is not extensively documented in publicly available literature, the principles governing the use of related halogenated and phosphorus-containing molecules offer a contextual framework. mdpi.comresearchgate.net For instance, aryl polyphosphonates are recognized for their efficacy as flame retardants in materials like polyesters and polyamides. mdpi.comresearchgate.net Their mechanism often involves the formation of a protective char layer during combustion, which insulates the underlying polymer from heat and limits the release of flammable volatiles. mdpi.comresearchgate.net

The presence of chlorine and iodine in this compound suggests that its incorporation could potentially enhance the fire-resistant properties of polymer matrices. The formamide group also presents a site for potential chemical reactions to graft the molecule onto polymer chains. Advanced polymer structures, including composites and nanocomposites, are increasingly used in high-tech industries where such enhanced properties are critical. routledge.combokus.com Future research may explore the synthesis of new polymers where halogenated aryl formamides act as monomers or additives to create materials with tailored thermal and mechanical performance.

Exploration in Organic Electronic Materials or Optoelectronic Devices

Currently, there is a lack of specific research detailing the application of this compound in organic electronic materials or optoelectronic devices. The properties of organic semiconductors are highly dependent on their molecular structure, particularly the extent of π-conjugation, electron-donating or -withdrawing groups, and intermolecular packing. Halogenation is a common strategy to tune the electronic energy levels (HOMO/LUMO) and influence the solid-state morphology of organic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While the foundational structure of this compound is not extensively conjugated, it could serve as a building block or a precursor for more complex molecules designed for electronic applications. The electron-withdrawing nature of the halogen atoms could be exploited to tailor the electronic characteristics of a larger conjugated system. However, dedicated studies are required to synthesize and characterize such materials and to evaluate their performance in electronic or optoelectronic devices.

Agrochemical Research: Molecular Mechanism of Action Studies

In agrochemical science, understanding the precise molecular mechanism of action is crucial for developing effective and selective pesticides. While the specific biological targets of this compound are not defined in available research, general mechanisms for herbicides and fungicides provide a basis for potential investigation.

Investigation of Herbicide Mode of Action at the Molecular Target Level

The mode of action of a herbicide describes the specific biological process it disrupts within a susceptible plant. okstate.edu These are categorized into several groups based on the target site. okstate.edupurdue.edu For a compound like this compound, several potential modes of action could be hypothesized for future study.

Potential Herbicide Mechanisms of Action

| WSSA Group | Mode of Action | Description |

|---|---|---|

| 1 | ACCase Inhibition | Inhibits the acetyl-CoA carboxylase (ACCase) enzyme, crucial for lipid synthesis, primarily affecting grasses. okstate.edu |

| 2 | ALS Inhibition | Inhibits the acetolactate synthase (ALS) enzyme, blocking the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). okstate.eduweedscience.org |

| 3 | Microtubule Assembly Inhibition | Disrupts cell division by binding to tubulin, preventing the formation of microtubules. This leads to stunted, club-like roots. purdue.eduweedscience.org |

| 5, 6, 7 | Photosynthesis Inhibition | Herbicides in this category interfere with the photosynthetic process, often by binding to proteins within Photosystem II, causing a buildup of toxic reactive oxygen species. purdue.edu |

| 14 | PPO Inhibition | Inhibits the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, leading to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane destruction in the presence of light. |

| 22 | Photosystem I Inhibition | Accepts electrons from Photosystem I and, in the presence of oxygen, produces superoxide (B77818) radicals that destroy cell membranes. This mode of action is characteristic of bipyridyliums like paraquat. okstate.edupurdue.edu |

This table represents a selection of common herbicide modes of action and is for illustrative purposes. The specific mode of action for this compound has not been determined.

Research would be needed to screen this compound against these and other known herbicide targets to determine if it exhibits any inhibitory activity.

Elucidation of Fungicide Target Interaction Mechanisms

Similar to herbicides, fungicides operate by disrupting specific biochemical or cellular pathways in pathogenic fungi. The halogenated structure of this compound could potentially interact with various fungal targets. For example, many successful fungicides are respiration inhibitors, blocking the mitochondrial electron transport chain. Others inhibit sterol biosynthesis, cell wall synthesis, or nucleic acid metabolism.

Determining the fungicidal mechanism would involve a series of bioassays. These would include testing the compound's efficacy against a panel of fungal pathogens, followed by biochemical and genetic studies to pinpoint the specific enzyme or cellular process it inhibits. Without such dedicated research, any discussion of its fungicidal mode of action remains speculative.

Environmental Chemistry Studies: Degradation and Biotransformation

The environmental fate of any chemical used in agriculture or industry is of paramount importance. Studies on degradation and biotransformation help to understand a compound's persistence, mobility, and potential impact on ecosystems.

Photodegradation Mechanisms of this compound in Aquatic Systems

The photodegradation of chemicals in water is a key process that influences their environmental persistence. This process involves the breakdown of a molecule upon absorbing light energy, often mediated by reactive species like hydroxyl radicals. For halogenated organic compounds, a common degradation pathway is dehalogenation—the cleavage of the carbon-halogen bond. iaea.orgresearchgate.net

While specific studies on the photodegradation of this compound are not available, the degradation of other halogenated aromatic compounds, such as 4-chloro-3,5-dimethylphenol, has been shown to proceed via advanced oxidation processes involving UV irradiation. researchgate.net In such processes, the aromatic ring can be opened, and chlorine atoms can be released as chloride ions. researchgate.net

It is plausible that this compound would undergo a similar process in aquatic environments. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, suggesting that deiodination might be a primary step in its photodegradation pathway. Subsequent steps could involve the cleavage of the amide bond and further oxidation of the resulting aromatic fragments. Detailed laboratory studies would be necessary to confirm the specific degradation products and the kinetics of this process under various environmental conditions (e.g., pH, presence of natural photosensitizers).

Microbial Biotransformation Pathways in Environmental Matrices

The study of the microbial biotransformation of this compound in environmental matrices is a niche area with limited direct research. However, by examining the degradation of structurally similar compounds, such as halogenated anilines and formanilides, we can infer potential metabolic pathways. Microorganisms, including bacteria and fungi, are known to transform organic compounds to reduce their toxicity. medcraveonline.com The efficiency of this biotransformation can be influenced by environmental conditions such as pH, humidity, and the presence of organic matter. mdpi.com

In environmental settings like soil and water, this compound could undergo several enzymatic transformations. A plausible initial step in the anaerobic degradation of halogenated anilines is reductive deamination, a process observed in Rhodococcus species with 3,4-dihaloanilines. nih.gov This would involve the removal of the formamide group, yielding 4-chloro-3-iodoaniline (B181719).

Subsequent degradation of the resulting 4-chloro-3-iodoaniline could proceed through various pathways, including:

Dehalogenation: The removal of halogen atoms (chloro and iodo groups) is a critical step in the detoxification of these compounds. This can occur under both aerobic and anaerobic conditions.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring can increase the water solubility of the compound and make it more susceptible to ring cleavage.

Ring Cleavage: Following hydroxylation, the aromatic ring can be opened, leading to the formation of aliphatic intermediates that can be further metabolized and integrated into central metabolic pathways.

Given the structural similarity to other pollutants, it is conceivable that bacteria such as Pseudomonas spp. and Rhodococcus spp., which are known to degrade a wide range of organic pollutants, could play a role in the biotransformation of this compound. mdpi.com

The following table outlines a hypothetical biotransformation pathway for this compound based on known microbial processes for related compounds.

| Step | Reaction Type | Substrate | Potential Product(s) | Microbial Genus Example | Reference |

| 1 | Hydrolysis/Deformylation | This compound | 4-Chloro-3-iodoaniline, Formic acid | General microbial hydrolases | N/A |

| 2 | Reductive Dehalogenation (Deiodination) | 4-Chloro-3-iodoaniline | 4-Chloroaniline (B138754) | Anaerobic bacteria | N/A |

| 3 | Reductive Dehalogenation (Dechlorination) | 4-Chloro-3-iodoaniline | 3-Iodoaniline | Anaerobic bacteria | N/A |

| 4 | Oxidative Dehalogenation/Hydroxylation | 4-Chloroaniline / 3-Iodoaniline | Halogenated catechols | Pseudomonas spp. | N/A |

| 5 | Ring Cleavage | Halogenated catechols | Aliphatic intermediates | Pseudomonas spp. | N/A |

Future Directions in the Design of Novel Halogenated Formamide Derivatives for Specific Molecular Targets

The unique substitution pattern of this compound, featuring both chloro and iodo groups on the phenyl ring, presents a scaffold for the design of novel halogenated formamide derivatives with potential applications in medicinal chemistry. Halogenation is a known strategy to enhance the bioactivity of organic compounds. nih.gov The design of new derivatives could focus on targeting specific molecular pathways implicated in various diseases.

Future research could explore modifications of the this compound structure to develop potent and selective inhibitors for various enzymes or receptors. For instance, the formamide moiety could be replaced with other functional groups to alter the compound's binding properties. The development of novel amide and benzamide (B126) derivatives has shown promise in targeting histone deacetylases (HDACs), which are crucial in cancer therapy. nih.govnih.gov

Key strategies in the design of novel halogenated formamide derivatives could include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to understand how changes in the chemical makeup affect biological activity. This could involve altering the position of the halogens, introducing different halogens, or modifying the formamide group.

Target-Based Design: Utilizing computational modeling and docking studies to design derivatives that can specifically bind to the active site of a target protein. rsc.org This approach can lead to the development of more potent and selective drugs with fewer side effects.

Introduction of Flexible or Rigid Linkers: The addition of linker groups between the halogenated phenyl ring and the formamide or a replacement functional group could optimize the compound's interaction with its biological target. The introduction of an unsaturated linking group has been shown to be key in obtaining good potency in some HDAC inhibitors. nih.gov

The table below outlines potential future directions for the design of novel derivatives based on this compound.

| Design Strategy | Modification Approach | Potential Molecular Target Class | Therapeutic Area Example | Reference |

| Scaffold Hopping | Replace formamide with other zinc-binding groups (e.g., hydroxamate, carboxylate). | Metalloenzymes (e.g., HDACs) | Oncology | rsc.org |

| Substituent Modification | Vary halogen type and position on the phenyl ring. | Kinases, GPCRs | Infectious Diseases, Inflammation | nih.gov |

| Linker Insertion | Introduce alkyl or unsaturated linkers between the phenyl ring and a pharmacophore. | Various enzymes and receptors | Multiple | nih.gov |

| Bioisosteric Replacement | Replace the formamide group with bioisosteres (e.g., thioamide, reverse amide). | Proteases, Transferases | Virology, Metabolic Disorders | N/A |

Future Perspectives and Research Challenges in N 4 Chloro 3 Iodophenyl Formamide Studies

Challenges and Opportunities in Stereoselective Synthesis and Enantiopurity

The molecular structure of N-(4-chloro-3-iodophenyl)formamide does not inherently possess a chiral center. However, the future synthesis of derivatives of this compound, through substitution or addition reactions, could readily introduce chirality. This opens up a field of potential research in stereoselective synthesis.

Challenges:

Developing novel catalytic systems, whether organocatalysts, metal complexes, or enzymes, that can facilitate the enantioselective synthesis of chiral derivatives of this compound would be a primary challenge.

The separation and analysis of enantiomers would require the development of specific chiral chromatography methods (e.g., HPLC or GC) with suitable chiral stationary phases.

Ensuring and maintaining the enantiopurity of any synthesized chiral derivatives throughout purification and subsequent application studies presents a significant hurdle.

Opportunities:

Successful stereoselective synthesis could yield enantiomerically pure compounds with potentially distinct biological activities or material properties.

The exploration of chiral derivatives could lead to the discovery of novel therapeutic agents or specialized materials, as enantiomers often exhibit different pharmacological and toxicological profiles.

Advancements in High-Throughput Screening Methodologies for Molecular Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid assessment of large libraries of compounds. While no specific HTS assays for this compound are documented, its structure suggests potential interactions with various biological targets.

Future Research Directions:

Development of HTS assays to screen this compound and its potential derivatives against a wide array of biological targets, such as kinases, proteases, or G-protein coupled receptors.

Utilization of cell-based HTS assays to evaluate the compound's effect on cellular pathways, toxicity, and other phenotypic changes.

Application of HTS in materials science to discover new properties of polymers or other materials incorporating this formamide (B127407) derivative.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics.

Prospective Applications:

Predictive Modeling: AI/ML algorithms could be trained on data from existing halogenated compounds to predict the potential biological activity, toxicity, and physicochemical properties of this compound and its hypothetical derivatives.

De Novo Design: Generative AI models could design novel analogs of this compound with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved material characteristics.

Synthesis Planning: AI tools could assist in devising efficient synthetic routes for this compound and its future derivatives, a task that remains a significant challenge in organic chemistry.

Development of Novel Analytical Techniques for Characterization within Complex Biological Systems